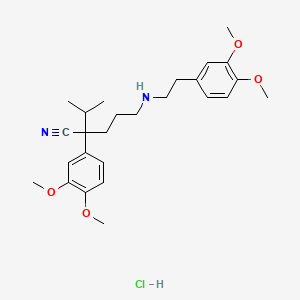![molecular formula C27H31F3N4O7S B1680046 N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 185376-97-0](/img/structure/B1680046.png)
N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide
概要
説明
RS-102221は、Hoffmann–La Rocheによって開発された化合物です。 この化合物は、セロトニン5-HT2C受容体に対して強力かつ選択的な拮抗作用を示すことが知られており、密接に関連する5-HT2Aおよび5-HT2B受容体に対して約100倍の選択性を示します 。 この化合物は、不安解消効果、選択的セロトニン再取り込み阻害薬の有効性強化、コカインなどの物質との複雑な相互作用の可能性について研究されています .
準備方法
RS-102221の合成は、コア構造の調製から始まり、さまざまな官能基の導入が続く、複数のステップを伴います。合成経路には一般的に以下が含まれます。
コア構造の形成: これは、トリアザスピロデカンコアの作成を伴います。
官能基の導入: ジメトキシフェニル基とトリフルオロメチルベンゼンスルホンアミド基の付加。
反応条件: 反応は、制御された温度と圧力下で行われ、多くの場合、目的の生成物を得るために触媒と特定の溶媒を使用する必要があります.
RS-102221の工業生産方法は広く文書化されていませんが、ラボでの合成プロセスをスケールアップし、収率を高めるために反応条件を最適化し、さまざまな精製技術を通じて最終生成物の純度を確保することが必要になります。
化学反応の分析
RS-102221は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤が含まれます。
還元: これは、水素の付加または酸素の除去を伴います。水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: この反応は、ある官能基を別の官能基に置換することを伴います。一般的な試薬には、ハロゲンと求核剤が含まれます。
4. 科学研究の応用
RS-102221は、以下を含む幅広い科学研究の応用があります。
化学: セロトニン5-HT2C受容体とそのさまざまな化学経路における役割を研究するためのツールとして使用されます。
生物学: 動物モデルにおける神経分化と行動への影響について調査されています。
医学: 選択的セロトニン再取り込み阻害薬の有効性を強化する可能性と不安解消効果について探求されています。
科学的研究の応用
RS-102221 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the serotonin 5-HT2C receptor and its role in various chemical pathways.
Biology: Investigated for its effects on neural differentiation and behavior in animal models.
Medicine: Explored for its potential to enhance the effectiveness of selective serotonin reuptake inhibitors and its anxiolytic properties.
作用機序
RS-102221は、セロトニン5-HT2C受容体を選択的に拮抗することによって効果を発揮します。この受容体は、脳におけるドーパミンシグナルの調節に関与しています。この受容体をブロックすることによって、RS-102221はセロトニンとドーパミンの効果を調節することができ、観察された不安解消効果と抗うつ効果をもたらします。 この化合物は、抗うつ作用に関与するcAMP応答配列結合タンパク質や脳由来神経栄養因子などの他の経路とも相互作用します .
6. 類似の化合物との比較
RS-102221は、セロトニン5-HT2C受容体に対する高い選択性でユニークです。類似の化合物には以下が含まれます。
SB-242084: セロトニン5-HT2C受容体の別の選択的な拮抗薬ですが、薬物動態特性が異なります。
CEPC: 同様の受容体選択性を持つ化合物ですが、化学構造が異なります。
ヒダントイン誘導体: これらの化合物は、セロトニン受容体を標的としますが、選択性と有効性にばらつきがあります.
RS-102221は、その高い選択性と効力により、研究と潜在的な治療的用途において貴重なツールとなっています。
類似化合物との比較
RS-102221 is unique in its high selectivity for the serotonin 5-HT2C receptor. Similar compounds include:
SB-242084: Another selective antagonist of the serotonin 5-HT2C receptor, but with different pharmacokinetic properties.
CEPC: A compound with similar receptor selectivity but different chemical structure.
Hydantoin derivatives: These compounds also target the serotonin receptors but with varying degrees of selectivity and efficacy.
RS-102221 stands out due to its high selectivity and potency, making it a valuable tool in research and potential therapeutic applications.
特性
IUPAC Name |
N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31F3N4O7S/c1-40-22-16-23(41-2)20(33-42(38,39)18-8-6-17(7-9-18)27(28,29)30)15-19(22)21(35)5-3-4-12-34-13-10-26(11-14-34)24(36)31-25(37)32-26/h6-9,15-16,33H,3-5,10-14H2,1-2H3,(H2,31,32,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZZZODVDSHQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCCCN2CCC3(CC2)C(=O)NC(=O)N3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31F3N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028164 | |
| Record name | N-{5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)pentanoyl]-2,4-dimethoxyphenyl}-4-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185376-97-0 | |
| Record name | N-[5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)-1-oxopentyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185376-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)pentanoyl]-2,4-dimethoxyphenyl}-4-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RS-102221 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48D22QR8GY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














